molecular formula C10H13N3O3S B1413707 5-Oxo-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid CAS No. 2173089-75-1

5-Oxo-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B1413707
CAS No.: 2173089-75-1
M. Wt: 255.3 g/mol
InChI Key: BHMSZKCDIOMNEM-UHFFFAOYSA-N
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Description

5-Oxo-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring, a thiadiazole ring, and a carboxylic acid group. This compound is part of a broader class of heterocyclic compounds known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting with 5-propyl-1,3,4-thiadiazol-2-amine and itaconic acid. The reaction typically involves heating the reactants under solvent-free conditions or with the addition of acetic acid at temperatures ranging from 140°C to 150°C. This method yields the desired carboxylic acid derivative.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimizing reaction conditions to increase yield and purity. This could include the use of catalysts, varying reaction times, and temperatures, as well as scaling up the reaction volumes.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted pyrrolidines or thiadiazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The biological applications of this compound include its potential use as an antimicrobial or anticancer agent. Its heterocyclic structure may interact with biological targets, leading to therapeutic effects.

Medicine: Research has shown that derivatives of this compound exhibit promising antimicrobial and antioxidant properties, making them candidates for drug development.

Industry: In the chemical industry, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Oxo-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and derivatives of the compound.

Comparison with Similar Compounds

  • 5-Oxo-1-(5-phenyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid

  • 5-Oxo-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid

  • 5-Oxo-1-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid

Uniqueness: The presence of the propyl group in the thiadiazole ring distinguishes this compound from its analogs, potentially affecting its chemical reactivity and biological activity.

This comprehensive overview provides a detailed understanding of 5-Oxo-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

5-oxo-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-2-3-7-11-12-10(17-7)13-5-6(9(15)16)4-8(13)14/h6H,2-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMSZKCDIOMNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Oxo-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid
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5-Oxo-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
5-Oxo-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
5-Oxo-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
5-Oxo-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
5-Oxo-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid

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